2-(Difluoromethoxy)naphthalene-4-carboxylic acid 2-(Difluoromethoxy)naphthalene-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15943654
InChI: InChI=1S/C12H8F2O3/c13-12(14)17-8-5-7-3-1-2-4-9(7)10(6-8)11(15)16/h1-6,12H,(H,15,16)
SMILES:
Molecular Formula: C12H8F2O3
Molecular Weight: 238.19 g/mol

2-(Difluoromethoxy)naphthalene-4-carboxylic acid

CAS No.:

Cat. No.: VC15943654

Molecular Formula: C12H8F2O3

Molecular Weight: 238.19 g/mol

* For research use only. Not for human or veterinary use.

2-(Difluoromethoxy)naphthalene-4-carboxylic acid -

Specification

Molecular Formula C12H8F2O3
Molecular Weight 238.19 g/mol
IUPAC Name 3-(difluoromethoxy)naphthalene-1-carboxylic acid
Standard InChI InChI=1S/C12H8F2O3/c13-12(14)17-8-5-7-3-1-2-4-9(7)10(6-8)11(15)16/h1-6,12H,(H,15,16)
Standard InChI Key ABLAHYRIUHQJEP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(C=C2C(=O)O)OC(F)F

Introduction

2-(Difluoromethoxy)naphthalene-4-carboxylic acid is an organic compound characterized by its naphthalene core, which is functionalized with a difluoromethoxy group at the second position and a carboxylic acid group at the fourth position. This compound belongs to the family of naphthalenecarboxylic acids, known for their diverse chemical properties and applications in medicinal chemistry and materials science.

  • Molecular Formula: C11H8F2O3

  • Molecular Weight: Approximately 238.19 g/mol.

Structural Features

The molecular structure of 2-(Difluoromethoxy)naphthalene-4-carboxylic acid consists of:

  • A naphthalene ring system, providing aromatic stability.

  • A difluoromethoxy group (-OCHF₂), which enhances hydrogen bonding and lipophilicity.

  • A carboxylic acid group (-COOH), contributing to its acidic properties and reactivity.

These structural features make it a versatile compound in synthetic chemistry.

PropertyValue
Molecular FormulaC11H8F2O3
Molecular Weight238.19 g/mol
Functional GroupsDifluoromethoxy, Carboxylic Acid

Synthesis

The synthesis of 2-(Difluoromethoxy)naphthalene-4-carboxylic acid typically involves:

  • Starting Materials: Naphthalene derivatives with pre-functionalized positions for selective substitution.

  • Steps:

    • Introduction of the difluoromethoxy group via nucleophilic substitution or fluorination reactions.

    • Carboxylation reactions at the fourth position using metal catalysts or electrophilic reagents.

  • Reaction Conditions: Controlled temperatures and solvents to optimize yield and selectivity.

These methods require precise control over reaction parameters to avoid undesired side products.

Biological Significance

Fluorinated compounds like 2-(Difluoromethoxy)naphthalene-4-carboxylic acid are of significant interest in medicinal chemistry due to their ability to modulate pharmacokinetics:

  • Hydrogen Bonding: The difluoromethoxy group enhances binding affinity to biological targets.

  • Therapeutic Potential: Research indicates that fluorinated compounds often exhibit improved metabolic stability and bioavailability.

Applications

This compound has potential applications in various scientific domains:

  • Medicinal Chemistry:

    • As a precursor for drug design targeting specific enzymes or receptors.

    • Its fluorinated structure may contribute to enhanced therapeutic efficacy.

  • Materials Science:

    • Used in the synthesis of functional materials with unique electronic or optical properties.

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